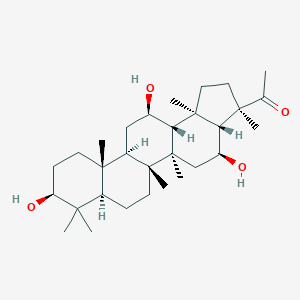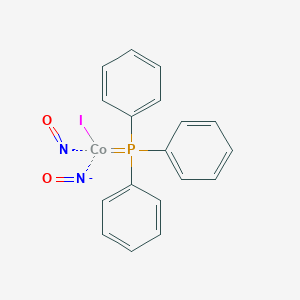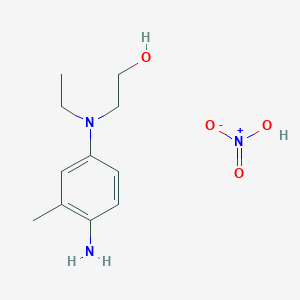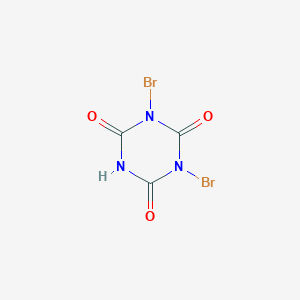
5-Bromo-2-hydroxypyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-bromo-2-hydroxypyridine derivatives has been explored through various methods. A notable approach involves the direct bromination of 2,2′-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of the corresponding acid chlorides (Romero & Ziessel, 1995). Another efficient synthesis route uses Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or related derivatives to obtain 5-bromo-2,2'-bipyridines and bipyrimidines (Schwab, Fleischer, & Michl, 2002).
Molecular Structure Analysis
The crystal structure of related bromo-hydroxypyridines exhibits interesting features such as hydrogen and halogen bonding. For example, 2-bromo-4-hydroxypyridine shows both the 4-hydroxypyridine and 4-pyridone tautomers, with hydrogen bonding linking molecules into chains and halogen bonds facilitating layer formation (Monroe & Turnbull, 2019).
Chemical Reactions and Properties
Brominated pyridines, including 5-bromo-2-hydroxypyridine, show reactivity that is conducive to further functionalization. The bromine atom in such compounds can participate in various coupling reactions, allowing for the synthesis of a broad range of pyridine derivatives. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine, for instance, opens pathways for the generation of functionalized pyridines through reactions with different electrophiles (Song et al., 2004).
Applications De Recherche Scientifique
Oligomerization and Folding Behavior : 5-Bromo-2-hydroxypyridine has been used in the oligomerization process through a CuI catalyzed one-pot condensation tactic. A series of oligopyridones synthesized from this process exhibit folded conformations in polar aprotic solvents, which were confirmed using various spectroscopic techniques (Liang, Wang, & Leung, 2009).
Preparation of Metal-Complexing Molecular Rods : Efficient synthesis methods have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines using 5-Bromo-2-hydroxypyridine. These compounds are useful in preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
DNA Photocleavage in Medical Applications : Studies have shown that Ru(bpy)2(R-OQN) complexes, where R-OQN includes 5-bromo-8-oxyquinolate, can generate hydroxyl radicals and effectively cleave DNA upon visible light irradiation. This opens new applications in biology and medicine, such as in photodynamic therapy (Zhang et al., 2016).
Biodegradation Studies : The biodegradation of 2-hydroxypyridine, which is closely related to 5-Bromo-2-hydroxypyridine, was studied in Burkholderia sp. strain MAK1. This study contributes to understanding the biodegradation pathways of pyridine derivatives in nature and may have implications for environmental remediation processes (Petkevičius et al., 2018).
Radiosensitization in Clinical Oncology : 5-Bromo-2-hydroxypyridine derivatives like 5-bromo-2'-deoxyuridine (BUDR) have been studied as S-phase-specific radiosensitizers in tumor treatment. These compounds have shown positive antiproliferative effects in various human tumors, indicating their potential in clinical cancer therapy (Kinsella, 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMZZQRNZFWMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344792 | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxypyridine | |
CAS RN |
13466-38-1 | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-bromo-2-hydroxypyridine interact with PfLDH and what are the downstream effects?
A1: Research suggests that 5-bromo-2-hydroxypyridine binds within the active site of PfLDH, a key enzyme in the parasite's metabolism. The molecule forms critical interactions with the enzyme, including:
- Bifurcated Salt Bridge: The carboxylate group of the molecule interacts with the guanidino groups of both Arg109 and Arg171 residues within the active site. []
- π-Stacking: The heterocyclic ring of 5-bromo-2-hydroxypyridine participates in π-stacking interactions with the pyridine ring of the NAD+ cofactor, which is essential for PfLDH activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)









![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)